Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Calcium channel pharmacology Dihydropyridine oxidation Drug impurity profiling

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (CAS 76258-20-3) is a fully oxidized pyridine derivative of the 1,4-dihydropyridine (1,4-DHP) class of calcium channel blockers. It is formally the dehydrogenation product of the corresponding 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester and is recognized under multiple pharmacopoeial impurity monikers, including Nicardipine Dehydro Dimethyl Diester, Benidipine Impurity C, Nitrendipine Impurity 3, Nifedipine Impurity 47, and Lercanidipine Impurity 5.

Molecular Formula C17H16N2O6
Molecular Weight 344.32 g/mol
CAS No. 76258-20-3
Cat. No. B1363124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
CAS76258-20-3
Molecular FormulaC17H16N2O6
Molecular Weight344.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8H,1-4H3
InChIKeyWLSSRGYMMSQMGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (CAS 76258-20-3) – Oxidized Dihydropyridine Reference Standard for Multi-Drug Impurity Profiling


Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (CAS 76258-20-3) is a fully oxidized pyridine derivative of the 1,4-dihydropyridine (1,4-DHP) class of calcium channel blockers [1]. It is formally the dehydrogenation product of the corresponding 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester and is recognized under multiple pharmacopoeial impurity monikers, including Nicardipine Dehydro Dimethyl Diester, Benidipine Impurity C, Nitrendipine Impurity 3, Nifedipine Impurity 47, and Lercanidipine Impurity 5 [2]. Its molecular formula is C17H16N2O6, with a molecular weight of 344.32 g/mol [3].

Why Generic 1,4-Dihydropyridine Impurities Cannot Substitute for Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate in Analytical and Pharmacological Studies


The oxidation state of the dihydropyridine nucleus dictates pharmacological activity: 1,4-dihydropyridines are potent L-type calcium channel antagonists, whereas their fully aromatized pyridine congeners—including CAS 76258-20-3—exhibit profoundly reduced calcium channel affinity due to conformational constraints imposed by ring planarization [1]. Furthermore, the regioisomeric position of the nitro group (3‑nitrophenyl vs. 2‑nitrophenyl) critically influences off‑target receptor interactions, with 2‑nitrophenyl derivatives showing higher adenosine receptor binding potency and the 3‑nitrophenyl isomer lacking the spin‑trapping capability conferred by photolytic conversion to a nitroso species [2]. These structural determinants mean that in‑class analogs are not interchangeable; selection of the correct oxidation state, nitro‑regioisomer, and ester combination is essential for reproducible impurity quantification, metabolic pathway elucidation, or antioxidant screening.

Head‑to‑Head Quantitative Differentiation Evidence for Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (CAS 76258-20-3) Versus Closest Structural Analogs


Abolished Calcium Channel Antagonism Relative to the 1,4‑Dihydropyridine Progenitor

The target oxidized pyridine exhibits a complete loss of calcium channel blocking activity compared to its 1,4‑dihydropyridine counterpart. Crystallographic analysis of three oxidized 4‑(3‑nitrophenyl)‑1,4‑dihydropyridine analogs demonstrates that the conformational arrangement of the phenyl ring and ester side‑chains in the planar pyridine products is incompatible with the receptor binding site, rationalizing the observed 'decreased calcium‑blocking activity' [1]. In contrast, the reduced 1,4‑dihydropyridine form (e.g., Nitrendipine EP Impurity B) retains high‑affinity calcium channel antagonism with IC50 values in the nanomolar range .

Calcium channel pharmacology Dihydropyridine oxidation Drug impurity profiling

Differential Adenosine Receptor Activity Between 2‑Nitrophenyl and 3‑Nitrophenyl Dihydropyridines

2‑Nitrophenyl dihydropyridine derivatives are significantly more potent than their 3‑nitrophenyl congeners at inhibiting [3H]adenosine accumulation in rat brain synaptosomes. In head‑to‑head experiments, the IC50 values for 2‑nitrophenyl DHPs were 5‑ to 10‑fold lower than those for 3‑nitrophenyl DHPs, indicating that the nitro group position modulates adenosine receptor interaction [1]. Importantly, this distinction is not observed for the primary calcium channel target, where both regioisomers are equipotent [1].

Adenosine receptor pharmacology Dihydropyridine SAR Off‑target screening

Multi‑Pharmacopoeial Impurity Reference Standard Coverage Across Five Dihydropyridine Drugs

Dimethyl 2,6‑dimethyl‑4‑(3‑nitrophenyl)pyridine‑3,5‑dicarboxylate is the only single chemical entity that simultaneously serves as an official or de facto impurity standard for five structurally distinct dihydropyridine calcium channel blockers: Nicardipine (Nicardipine Dehydro Dimethyl Diester), Benidipine (Benidipine Impurity C), Nitrendipine (Nitrendipine Impurity 3), Nifedipine (Nifedipine Impurity 47), and Lercanidipine (Lercanidipine Impurity 5) [1][2]. This breadth of coverage is unique among dihydropyridine‑related impurities, enabling a single reference material to support method validation and quality control across multiple ANDA/DMF programs.

Reference standard Impurity profiling Regulatory compliance

Conformational Rigidity and Dihedral Angle Divergence Relative to Ortho‑Nitrophenyl Pyridines

The dihedral angle between the 3‑nitrophenyl ring and the central pyridine ring is 67.1° in the target compound, as determined by single‑crystal X‑ray diffraction . This contrasts with the 45–50° dihedral range reported for ortho‑nitrophenyl pyridine analogs (e.g., dehydro nifedipine) . The larger twist angle in the meta‑nitro isomer reduces π‑conjugation between the aromatic systems, thereby modulating electronic properties and receptor recognition topology.

Conformational analysis Drug–receptor interaction Crystallography

Lack of Nitroso‑Mediated Spin‑Trapping Antioxidant Activity Relative to Photolyzed 2‑Nitrophenyl Derivatives

Upon illumination, 2‑nitrophenyl dihydropyridine derivatives such as nifedipine photolyze to the corresponding 2‑nitrosophenyl pyridine (NTP), a potent spin‑trapping agent that inhibits lipid peroxidation in LDL and liposomes with an antioxidant potency ranking NTP ≥ BNTB > NTB ≥ MNP [1]. In contrast, the 3‑nitrophenyl isomer (nimodipine) does not generate a nitroso spin‑adduct under identical photolytic conditions and exhibits no enhancement of antioxidant activity [2]. Because the target compound is already fully aromatized and bears a 3‑nitro (not 3‑nitroso) group, it cannot form the radical‑stabilizing nitroxide adducts that characterize the 2‑nitroso photoproduct.

Antioxidant Spin trapping Free radical biology

Optimal Procurement and Deployment Scenarios for Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Based on Quantitative Differentiation


Multi‑Drug ANDA/NDA Impurity Method Validation and Quality Control

Pharmaceutical QC laboratories developing or validating HPLC/UPLC impurity methods for Nicardipine, Benidipine, Nitrendipine, Nifedipine, or Lercanidipine can deploy this single reference standard to spike-and-recovery experiments, linearity checks, and system‑suitability tests across all five drug programs [1]. Its verified 95–98% purity (HPLC) and availability with full characterization data (IR, NMR, HRMS, X‑ray) satisfy FDA/EMA regulatory expectations for primary reference standards used in ANDA stability studies [2].

Metabolic Pathway Elucidation and Oxidative Stress Negative Control

Because the compound is the fully oxidized pyridine metabolite of 3‑nitrophenyl dihydropyridine drugs, it serves as an authentic metabolite reference for cytochrome P450‑mediated oxidation studies (CYP3A4/3A5) [1]. Simultaneously, its lack of spin‑trapping antioxidant activity makes it an ideal negative control in lipid peroxidation or ROS scavenging assays where a 2‑nitroso‑pyridine photoproduct would otherwise confound results.

Structure‑Activity Relationship (SAR) Studies Differentiating 2‑Nitro vs. 3‑Nitro Regioisomers

Medicinal chemists exploring off‑target adenosine receptor liabilities can use the 3‑nitrophenyl pyridine scaffold to benchmark selectivity. The established 5‑ to 10‑fold attenuation in adenosine receptor binding relative to 2‑nitrophenyl analogs provides a quantitative reference point for designing antihypertensive candidates with reduced CNS‑side‑effect potential [1].

Crystallographic and Computational Docking Template

With a well‑resolved single‑crystal structure (dihedral angle 67.1°) deposited in public databases, the compound is a reliable conformational template for molecular docking and pharmacophore modeling of oxidized dihydropyridine‑receptor interactions [1]. Its distinct geometry enables more accurate target‑engagement predictions than the flatter 2‑nitrophenyl pyridine series.

Quote Request

Request a Quote for Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.